molecular formula C19H23NO4 B072407 Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 1165-06-6

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B072407
CAS RN: 1165-06-6
M. Wt: 329.4 g/mol
InChI Key: VQZSDRXKLXBRHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate often involves the Hantzsch synthesis or modifications thereof, which is a multicomponent reaction process. This process typically includes the condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and ammonia or an ammonium salt. Researchers have explored various conditions and solvents, including crude glycerol from waste cooking oil treatment, to improve the synthesis efficiency and yield (Cahyana, Ardiansah, & Hanifah, 2020).

Molecular Structure Analysis

The molecular structure of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate has been elucidated through X-ray crystallography, revealing detailed insights into its conformation and arrangement. Studies show that the dihydropyridine ring can adopt various conformations, influencing the compound's reactivity and interactions. Molecular packing is often stabilized by hydrogen bonding, contributing to its solid-state structure (Mishnev et al., 1977).

Scientific Research Applications

Medicinal Chemistry

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a type of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
  • Methods of application : The construction of 1,4-DHP with structural and functional modifications is achieved using multi-component one-pot and green synthetic methodologies .
  • Results or outcomes : The structure–activity relationship (SAR) investigations of these compounds have been summarized, providing valuable information for researchers in the fields of medicinal chemistry and drug development .

Anti-inflammatory and Analgesic Studies

  • Summary of the application : New diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylates have been synthesized and screened for their in vivo anti-inflammatory and analgesic activities .
  • Methods of application : The compounds were tested using carrageenan-induced paw oedema and tail immersion methods .
  • Results or outcomes : The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug. Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

Organocatalytic Reductive Amination and Conjugate Reduction

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .

Insecticidal Properties

  • Summary of the application : Apart from its medicinal applications, 1,4-Dihydropyridine, which includes Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, also has insecticidal properties .

Synthesis of Dihydropyridine Derivatives

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used in the synthesis of new dihydropyridine derivatives .
  • Methods of application : The compounds are synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds are established by spectral and elemental analyses .
  • Results or outcomes : The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .

Synthesis of Dicarbohydrazone Derivatives

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used in the synthesis of dicarbohydrazone derivatives .
  • Methods of application : The compounds are synthesized by reacting diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate with thiosemicarbazide by hydrazinolysis method .

Synthesis of Dicarbohydrazone Derivatives

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used in the synthesis of dicarbohydrazone derivatives .
  • Methods of application : The compounds are synthesized by reacting diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate with various benzaldehydes in the presence of catalytic drops of acetic acid without any catalyst and solvent at ambient .

Synthesis of New Dihydropyridine Derivatives

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used in the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates .
  • Methods of application : The compounds are synthesized following a multistep synthetic route. Structures of newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
  • Results or outcomes : The final compounds were screened for their in vivo anti-inflammatory and analgesic activities by carrageenan-induced paw oedema and tail immersion methods, respectively .

Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine

  • Summary of the application : Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is used in the synthesis of a new series of 1,4-Dihydropyridine derivatives .
  • Methods of application : The compounds are synthesized by reacting diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate with thiosemicarbazide by hydrazinolysis method .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11,17,20H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZSDRXKLXBRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151399
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

1165-06-6
Record name 1,4-Dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-phenyl-, diethyl ester
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Record name DIETHYL 4-PHENYL-1,4-DIHYDRO-2,6-LUTIDINE-3,5-DICARBOXYLATE
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Record name DIETHYL 2,6-DIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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